molecular formula C11H16ClNO2 B6244225 (2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochloride CAS No. 2408935-68-0

(2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochloride

Cat. No. B6244225
CAS RN: 2408935-68-0
M. Wt: 229.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochloride, also known as N-Ethyl-3-phenyl-2-propanol hydrochloride, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 215-217°C and is soluble in water. This compound is often used as a chiral building block for the synthesis of other compounds, as a reagent for the synthesis of peptides, and as a precursor in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

(2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochlorideenyl-2-propanol hydrochloride is widely used in scientific research applications. It is often used as a chiral building block for the synthesis of other compounds, as a reagent for the synthesis of peptides, and as a precursor in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of optically active compounds, as well as in the synthesis of compounds with interesting biological activities.

Mechanism of Action

(2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochlorideenyl-2-propanol hydrochloride is an organic compound that is used as a chiral building block for the synthesis of other compounds. The mechanism of action of this compound is not fully understood, but it is believed to act as an electron donor, donating electrons to the reaction mixture. This allows for the formation of new molecules, which can then be used as building blocks for the synthesis of other compounds.
Biochemical and Physiological Effects
(2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochlorideenyl-2-propanol hydrochloride is not known to have any direct biochemical or physiological effects. However, it may have indirect effects due to its role as a chiral building block in the synthesis of other compounds. For example, it may be used as a precursor in the synthesis of compounds with interesting biological activities.

Advantages and Limitations for Lab Experiments

(2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochlorideenyl-2-propanol hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. It is also relatively easy to handle and store, and it is soluble in water. However, it is important to note that it is a racemic mixture, and so it may be necessary to separate the enantiomers in order to use the compound in experiments.

Future Directions

There are a number of potential future directions for the use of (2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochlorideenyl-2-propanol hydrochloride. It could be used in the synthesis of new pharmaceuticals, as well as in the synthesis of other compounds with interesting biological activities. It could also be used as a reagent in the synthesis of peptides and other compounds. Additionally, it could be used as a chiral resolving agent, allowing for the separation of enantiomers of other compounds. Finally, it could be used as a precursor in the synthesis of other compounds, such as optically active compounds.

Synthesis Methods

(2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochlorideenyl-2-propanol hydrochloride can be synthesized through a variety of methods. One of the most common methods is the reaction of ethyl bromoacetate and aniline in the presence of a base, such as sodium hydroxide, followed by hydrolysis of the resulting product. This reaction produces a racemic mixture of the compound, which can then be separated into its enantiomers using a chiral resolving agent. Another method for the synthesis of this compound involves the reaction of ethyl bromoacetate and aniline in the presence of a base, followed by the addition of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(ethylamino)-3-phenylpropanoic acid hydrochloride involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of the carboxylic acid group, the formation of the chiral center, and the introduction of the ethylamino group.", "Starting Materials": [ "Phenylacetic acid", "Ethylamine", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Acetic anhydride", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Phenylacetic acid is first protected by reacting it with acetic anhydride to form the acetyl derivative.", "The protected phenylacetic acid is then reduced with sodium borohydride to form (2R)-2-(hydroxymethyl)phenylacetic acid.", "The hydroxyl group is then protected by reacting it with diethyl ether and hydrochloric acid to form the diethyl acetal derivative.", "The protected hydroxymethylphenylacetic acid is then reacted with sodium bicarbonate and ethylamine to form (2R)-2-(ethylamino)-3-hydroxymethylphenylacetic acid.", "The hydroxyl group is then deprotected by reacting it with sodium hydroxide to form (2R)-2-(ethylamino)-3-phenylpropanoic acid.", "The final product, (2R)-2-(ethylamino)-3-phenylpropanoic acid, is converted to its hydrochloride salt by reacting it with hydrochloric acid in methanol." ] }

CAS RN

2408935-68-0

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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